molecular formula C20H25N3O4S B13403888 Basic Yellow 51 CAS No. 60568-41-4

Basic Yellow 51

Cat. No.: B13403888
CAS No.: 60568-41-4
M. Wt: 403.5 g/mol
InChI Key: LPQMOFIXRVVOSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broad Academic Significance and Historical Context of Cationic Azomethine Dyes

Cationic dyes are characterized by their positive charge, which facilitates their binding to negatively charged substrates. cymitquimica.com This class of dyes has a rich history, with the first synthetic dye, Perkin's Mauve, being a notable example. kvmwai.edu.in Cationic dyes are valued for their bright colors and strong tinctorial power. dayglo.in

Azomethine dyes, a subgroup of cationic dyes, contain a C=N double bond. ajchem-a.com The synthesis of azomethine dyes often involves the condensation reaction between aromatic aldehydes and aromatic amines or the reaction of aromatic diazonium salts with compounds containing an active methylene (B1212753) group. chemicalbook.com Historically, the development of azo dyes, which are structurally related to azomethine dyes and characterized by an -N=N- group, significantly propelled the growth of industrial organic chemistry. ajchem-a.comiipseries.org The first azo dye was prepared in 1858. ajchem-a.com These dyes are extensively used in the textile, paper, and leather industries. iipseries.orgnih.gov

The academic significance of cationic azomethine dyes lies in their versatile chemical structures and resulting spectroscopic properties. mdpi.com Their molecular framework allows for modifications that can tune their color and performance characteristics, making them subjects of ongoing research for new applications.

Classification within Advanced Dye Chemistry Paradigms

In the realm of advanced dye chemistry, C.I. Basic Yellow 51 is classified based on its chemical structure and application method. It falls under the category of cationic dyes, also known as basic dyes. colorcominternational.comresearchgate.net The positive charge in the dye molecule is a key feature of this class. chemicalbook.com

Structurally, it is categorized as an azomethine dye. basicdye.comworlddyevariety.com This classification is based on the presence of the azomethine (-CH=N-) group within its molecular structure. Dyes are systematically classified in the Colour Index (CI) system, developed by the Society of Dyers and Colourists, with azo dyes being assigned numbers between 11,000 and 39,999 based on their chemical structure. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60568-41-4

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LPQMOFIXRVVOSF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C.i. Basic Yellow 51

Exploration of Established Industrial Synthesis Routes for Cationic Azomethine Dyes

C.I. Basic Yellow 51, a member of the azomethine class of dyes, possesses a distinct molecular structure that is key to its vibrant greenish-yellow hue. worlddyevariety.combasicdye.com The established industrial manufacturing process for this dye is a multi-step synthesis. The primary route involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with an aniline (B41778) derivative. worlddyevariety.combasicdye.comchemicalbook.com This initial reaction forms the core azomethine linkage (-CH=N-). Following this condensation, the molecule undergoes a quaternization reaction, typically using dimethyl sulfate (B86663), to introduce a permanent positive charge, which classifies it as a cationic dye. worlddyevariety.combasicdye.comchemicalbook.com This positive charge is crucial for its ability to bind to negatively charged substrates, such as acrylic fibers. cymitquimica.com

Generally, the synthesis of cationic methine and azomethine dyes follows a pattern of condensation reactions. alfa-chemistry.comchemicalbook.com These reactions typically involve the combination of an aromatic aldehyde with a compound containing an active methylene (B1212753) group and an aromatic amine. alfa-chemistry.comchemicalbook.com This fundamental approach allows for the creation of the conjugated system responsible for the dye's color.

Table 1: General Information on C.I. This compound

Property Value
C.I. Name This compound
C.I. Number 480538
CAS Number 83949-75-1
Molecular Formula C₂₀H₂₅N₃O₄S
Molecular Weight 403.5 g/mol

Research into Novel Synthetic Pathways for Enhanced Functional Properties

While the traditional synthesis of this compound is well-established, ongoing research seeks to develop novel synthetic pathways to improve its functional properties, such as lightfastness, thermal stability, and environmental footprint. Research into the synthesis of related dye structures has explored various innovative techniques. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for heterocyclic compounds. nih.gov Green chemistry principles are also being applied, focusing on the use of less hazardous reagents and solvents. tandfonline.com For example, alternative methods for synthesizing azo dyes, a related class of colorants, have been developed using p-toluenesulfonic acid or ferric hydrogen sulfate as catalysts to eliminate the need for harsh acidic and alkaline solutions. beilstein-journals.org While not yet standard for this compound, these novel approaches in dye chemistry indicate a trend towards more efficient and sustainable manufacturing processes that could be adapted for azomethine dyes. tandfonline.comrsc.org

Strategies for Structural Modification and Derivatization for Targeted Applications

The versatility of C.I. This compound can be significantly expanded through strategic structural modification and derivatization. By altering the molecular architecture, chemists can fine-tune the dye's properties for specific applications, ranging from textiles to advanced materials. mdpi.com

Incorporation of Heterocyclic Scaffolds

The incorporation of various heterocyclic scaffolds into dye structures is a widely used strategy to enhance pharmacological and tinctorial properties. acs.orgrsc.orgresearchgate.net The core of this compound already contains a heterocyclic indoline (B122111) moiety. worlddyevariety.combasicdye.com Further modifications could involve introducing other heterocyclic rings, such as pyrazole, thiazole, imidazole, or quinoline, into the aniline part of the molecule. rsc.orgrsc.org Introducing these scaffolds can profoundly influence the dye's electronic properties, solubility, and affinity for different substrates. rsc.org For example, creating derivatives with different N-heterocyclic scaffolds has been shown to be a potent strategy in developing compounds with specific biological activities and improved dyeing characteristics. acs.orgresearchgate.net

Functionalization with Electron-Withdrawing and Electron-Donating Groups

The color and photophysical properties of a dye are intrinsically linked to its electronic structure. A powerful strategy for tuning these properties is the functionalization of the aromatic rings with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). nih.gov

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups, can lead to a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in the dye's absorption spectrum. rsc.orgmdpi.com This is because EWGs stabilize the ground state of the molecule more than the excited state, increasing the energy gap for electronic transition. rsc.org This strategy can be used to create dyes with hues ranging from yellow to orange. rsc.org

Electron-Donating Groups (EDGs): Conversely, attaching EDGs, such as hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) groups, tends to cause a bathochromic shift (a shift to a longer wavelength, or red-shift). nih.gov EDGs increase the electron density of the conjugated system, lowering the energy required for electronic excitation. nih.govd-nb.info This can be used to deepen the color of the dye.

Table 2: Effect of Functional Groups on Dye Properties

Functional Group Type Examples Effect on Absorption Spectrum
Electron-Donating (EDG) -OH, -NH₂, -OR Bathochromic Shift (Red Shift)

Diazotization and Coupling Reaction Mechanisms

While C.I. This compound is synthesized via condensation, a major route for producing other cationic dyes, including many yellow ones, is through diazotization and coupling reactions. worlddyevariety.comjchemrev.comnih.gov This two-stage process is a cornerstone of industrial organic chemistry for azo dyes. nih.gov

Diazotization: The process begins with a primary aromatic amine (the diazo component), which is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). jchemrev.com This reaction is performed at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. nih.govekb.eg The low temperature is critical to prevent the decomposition of the diazonium salt. ekb.eg

Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component. jchemrev.comnih.gov This component is an electron-rich species, such as a phenol, an aromatic amine, or a β-ketoacid derivative. jchemrev.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo bond (-N=N-), which acts as the chromophore. nih.gov The pH of the coupling medium is crucial: mildly acidic conditions are used for amine couplers, while alkaline conditions are used for phenolic couplers. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in the industrial synthesis of dyes. This requires careful optimization of several reaction parameters.

Temperature: As noted, temperature control is especially critical during diazotization, where low temperatures (0-5°C) are essential to maintain the stability of the diazonium salt intermediate. ekb.eg For other reaction steps, such as condensation or coupling, the optimal temperature may vary and needs to be determined empirically to maximize the reaction rate while minimizing side-product formation. beilstein-journals.org

pH: The pH of the reaction medium is a key variable, particularly in coupling reactions. The reactivity of the coupling component is highly pH-dependent. Aromatic amines couple more effectively in slightly acidic solutions, whereas phenols require alkaline conditions to form the more reactive phenoxide ion. beilstein-journals.org

Solvent and Catalyst: The choice of solvent can influence reactant solubility and reaction rates. While aqueous media are common, other solvents may be used. researchgate.net Catalysts, such as Lewis acids in Friedel-Crafts type reactions or specific catalysts to promote greener synthetic routes, can significantly improve reaction efficiency and yield. beilstein-journals.orgrsc.org

Reactant Stoichiometry and Addition Rate: The precise ratio of reactants and the rate at which they are mixed can impact the final product distribution and purity. For instance, the slow, dropwise addition of the diazonium salt solution to the coupling component is a standard procedure to ensure a controlled reaction. rsc.org

Through the careful control of these conditions, manufacturers can optimize the synthesis of C.I. This compound and its derivatives, ensuring high-quality products for a variety of applications.

Environmental Behavior and Advanced Treatment Technologies for C.i. Basic Yellow 51

Environmental Persistence and Transport Mechanisms of C.I. Basic Yellow 51

C.I. This compound, a cationic dye, exhibits environmental persistence due to its complex and stable aromatic structure, which makes it resistant to natural degradation processes like biodegradation. researchgate.netnih.govsci-hub.se Its high solubility in water facilitates its transport through aquatic systems, leading to widespread contamination of water bodies receiving effluents from industries such as textiles and paper. researchgate.netnih.gov The persistence of such dyes in the environment is a significant concern, as they can remain unchanged for extended periods. researchgate.net

Degradation Pathways and Intermediate Product Formation in Environmental Matrices

The degradation of C.I. This compound in environmental matrices is a complex process that typically requires advanced treatment technologies to break down its recalcitrant structure. While the specific degradation pathway and all resulting intermediates for this compound are not exhaustively detailed in the available literature, studies have demonstrated its successful degradation using advanced oxidation processes (AOPs) such as Fenton and Fenton-like oxidation. atauni.edu.trmdpi.comjofamericanscience.org These processes utilize highly reactive hydroxyl radicals (•OH) to attack the dye molecule. trdizin.gov.trjwent.net

The degradation mechanism generally involves the cleavage of the chromophoric group—the part of the molecule responsible for its color—leading to decolorization. jofamericanscience.org For azo dyes, this can involve the breaking of the -N=N- bond. Subsequent reactions attack the aromatic rings within the dye structure. mdpi.com This process can lead to the formation of various smaller organic molecules as intermediates. For similar dyes, analysis using techniques like gas chromatography-mass spectrometry (GC-MS) has identified intermediates such as aromatic amines, which can sometimes be more toxic than the parent dye molecule. nih.govjofamericanscience.org The ultimate goal of these degradation processes is the complete mineralization of the dye into non-toxic products like carbon dioxide (CO2) and water (H2O). mdpi.comnih.gov Studies on the photocatalytic degradation of this compound have shown significant reductions in Chemical Oxygen Demand (COD), indicating the breakdown of the organic structure into smaller, oxidized compounds. dergi-fytronix.com

Interaction with Aquatic Ecosystems and Photo-Inactivation Processes

Photo-inactivation, or photocatalytic degradation, is a key process for treating water contaminated with C.I. This compound. This process typically involves a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO2), and a source of ultraviolet (UV) light. dergi-fytronix.comrsc.org The mechanism begins when the photocatalyst absorbs UV photons, generating electron-hole pairs. rsc.orgcircularecology.com These charge carriers react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−). env.go.jpnih.gov These aggressive radicals then attack and decompose the large, complex dye molecules into simpler and less harmful substances. dergi-fytronix.comrsc.org The efficiency of this photo-inactivation process is dependent on several factors, including the initial dye concentration, catalyst loading, pH, and aeration rate. dergi-fytronix.com Studies have achieved complete color removal and high COD reduction for this compound using the ZnO/UV-C process, demonstrating the effectiveness of photo-inactivation as a treatment method. dergi-fytronix.com

Adsorptive Removal Mechanisms and Novel Adsorbent Development for C.I. This compound

Adsorptive removal is a widely used and effective method for treating dye-contaminated wastewater due to its high efficiency, simplicity of operation, and the availability of a wide range of adsorbent materials. researchgate.net For the removal of C.I. This compound, research has focused on the development of novel, low-cost adsorbents derived from agricultural waste and industrial byproducts. These materials offer a sustainable and economical alternative to commercial activated carbon.

Examples of novel adsorbents studied for the removal of this compound include:

Rice Husk (RH) and Burned Rice Husk (BRH): These agricultural waste materials have been successfully used to adsorb this compound from aqueous solutions. atauni.edu.tr Burned rice husk, a form of activated carbon, generally shows higher adsorption capacity than its unprocessed counterpart.

Carbonized Paper Mill Sludge (CPMS): Sulfuric acid-carbonized paper mill sludge has proven to be a highly effective adsorbent for this compound, demonstrating a remarkably high maximum adsorption capacity. researchgate.net

Modified Sugar Beet Pulp: Sugar beet pulp, modified through saponification and treatment with citric acid, has been shown to effectively remove this compound, with functional groups in pectin (B1162225) and cellulose (B213188) playing a key role in the sorption process.

These studies highlight a trend towards valorizing waste materials for environmental remediation applications, providing cost-effective solutions for the treatment of dye effluents.

Kinetic Modeling of Adsorption Processes

To understand the dynamics of the adsorption of C.I. This compound onto different adsorbents, kinetic models are employed. These models provide insight into the rate of dye uptake and the controlling mechanisms of the adsorption process. The pseudo-first-order and pseudo-second-order models are the most commonly used to analyze experimental data.

The pseudo-first-order model, developed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent surface. The linearized form of the equation is:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k_1 (1/min) is the rate constant of the pseudo-first-order adsorption.

Studies on the adsorption of C.I. This compound onto various adsorbents like rice husk, burned rice husk, and carbonized paper mill sludge have shown that the pseudo-first-order model generally does not provide a good fit for the experimental data, as indicated by lower correlation coefficients (R²) compared to the pseudo-second-order model.

The pseudo-second-order kinetic model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linearized form of the equation is:

t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t

where:

q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t, respectively.

k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

Numerous studies have consistently found that the adsorption of C.I. This compound onto various adsorbents is best described by the pseudo-second-order kinetic model. atauni.edu.tr This is evidenced by the high correlation coefficients (R²), which are very close to 1.0, and the good agreement between the calculated equilibrium adsorption capacities (q_e,cal) and the experimentally determined values (q_e,exp). This suggests that the adsorption process is likely controlled by chemical adsorption.

Table 1: Comparison of Kinetic Model Parameters for the Adsorption of C.I. This compound on Rice Husk (RH) and Burned Rice Husk (BRH) Data sourced from a study with an initial dye concentration of 100 mg/L at 22°C.

AdsorbentKinetic Modelq_e (exp) (mg/g)q_e (cal) (mg/g)k_1 (1/min) or k_2 (g/mg·min)
Rice Husk (RH) Pseudo-First-Order18.521.830.0130.9604
Pseudo-Second-Order18.5218.830.0020.9987
Burned Rice Husk (BRH) Pseudo-First-Order19.344.870.0150.8993
Pseudo-Second-Order19.3419.880.0020.9961
Intra-Particle Diffusion Models

The mechanism of C.I. This compound (BY 51) adsorption onto various adsorbents is often analyzed using intra-particle diffusion models, such as the Weber-Morris model. This model helps to identify the diffusion mechanism and rate-controlling steps of the adsorption process. The adsorption process is typically multi-faceted, involving several stages that can include external surface adsorption (film diffusion) and intra-particle diffusion.

The uptake of an adsorbate by a porous adsorbent generally involves the following steps:

Transport of the solute from the bulk solution to the exterior surface of the adsorbent (film diffusion).

Diffusion of the solute from the surface into the interior of the adsorbent particle (intra-particle diffusion).

Adsorption of the solute on the interior active sites of the adsorbent.

The Weber-Morris intra-particle diffusion model is expressed as: qt = kpt1/2 + C

where:

qt (mg/g) is the amount of dye adsorbed at time t.

kp (mg/g·min1/2) is the intra-particle diffusion rate constant.

C (mg/g) is a constant related to the thickness of the boundary layer; a larger value of C indicates a greater boundary layer effect.

If the plot of qt versus t1/2 is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, research on BY 51 adsorption often shows multi-linear plots, indicating that the process is governed by more than one mechanism. For instance, in the adsorption of BY 51 onto carbonized paper mill sludge, the experimental data were applied to the intra-particle diffusion model, suggesting its relevance in understanding the adsorption kinetics. iosrjournals.org Similarly, studies on other basic dyes show that the initial, sharper portion of the plot represents the external surface adsorption, while the second, more gradual portion represents the intra-particle diffusion stage, which is often the rate-limiting step. iosrjournals.org

In a study on the adsorption of crystal violet, a basic dye, onto chitosan, the intra-particle diffusion model was tested. arcjournals.org The plot of qt versus t1/2 showed two distinct portions, indicating that intra-particle diffusion was not the only rate-controlling mechanism. The initial phase was attributed to instantaneous external surface adsorption, followed by a gradual adsorption phase where intra-particle diffusion was rate-limiting. arcjournals.org The value of the intercept, C, provides insight into the boundary layer's thickness. arcjournals.org

Table 1: Intra-Particle Diffusion Model Parameters for Basic Dye Adsorption

Adsorbent Basic Dye kp (mg/g·min1/2) C (mg/g) Reference
Chitosan Crystal Violet - - arcjournals.org
Carbonized Paper Mill Sludge This compound Not specified Not specified iosrjournals.org

Equilibrium Isotherm Studies

Equilibrium isotherm studies are fundamental to describing how an adsorbate interacts with an adsorbent material. They provide insights into the adsorption capacity, the nature of the adsorbent surface, and the mechanism of adsorption. For C.I. This compound, several isotherm models are commonly employed to analyze the equilibrium data.

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. mocedes.org It is one of the most frequently used models for analyzing the adsorption of BY 51. The linearized form of the Langmuir equation is:

Ce/qe = 1/(qmaxKL) + Ce/qmax

where:

Ce (mg/L) is the equilibrium concentration of the adsorbate.

qe (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

qmax (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

Numerous studies have shown that the Langmuir model provides a good fit for the experimental data of BY 51 adsorption on various adsorbents, indicating a homogeneous adsorption process. For example, the adsorption of BY 51 onto carbonized paper mill sludge was well-described by the Langmuir isotherm, with the maximum adsorption capacity increasing with temperature. iosrjournals.orgresearchgate.net Similarly, studies on rice husk and burned rice husk as adsorbents for BY 51 also found the Langmuir model to be applicable. dergipark.org.trnih.govsci-hub.se

Table 2: Langmuir Isotherm Parameters for this compound Adsorption

Adsorbent qmax (mg/g) KL (L/mg) Temperature (°C) Reference
Carbonized Paper Mill Sludge 1089.45 Not specified 25 - 55 iosrjournals.orgresearchgate.net
Rice Husk Not specified Not specified 22 - 40 dergipark.org.trnih.govsci-hub.se
Burned Rice Husk Not specified Not specified 22 - 40 dergipark.org.trnih.govsci-hub.se
Ion Exchange Resin Not specified Not specified Not specified researchgate.net
Activated Carbon 657.89 Not specified Not specified researchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. The model is expressed as:

qe = KFCe1/n

The linearized form is: log(qe) = log(KF) + (1/n) log(Ce)

where:

KF ((mg/g)(L/mg)1/n) is the Freundlich constant, indicative of the adsorption capacity.

1/n is the Freundlich intensity parameter, which relates to the heterogeneity of the surface. A value of 1/n between 0 and 1 indicates favorable adsorption.

The Freundlich model has also been applied to the adsorption of BY 51. In some cases, it provides a good fit to the experimental data, suggesting that the adsorbent surface is heterogeneous. For instance, the adsorption of BY 51 on rice husk and burned rice husk was analyzed using the Freundlich model alongside the Langmuir model. dergipark.org.trnih.govsci-hub.se Similarly, the adsorption on carbonized paper mill sludge was also evaluated with this isotherm. iosrjournals.orgresearchgate.net

Table 3: Freundlich Isotherm Parameters for this compound Adsorption

Adsorbent KF ((mg/g)(L/mg)1/n) n Temperature (°C) Reference
Rice Husk Not specified Not specified 22 - 40 dergipark.org.trnih.govsci-hub.se
Burned Rice Husk Not specified Not specified 22 - 40 dergipark.org.trnih.govsci-hub.se
Carbonized Paper Mill Sludge Not specified Not specified 25 - 55 iosrjournals.orgresearchgate.net

To obtain a more comprehensive understanding of the adsorption equilibrium, other, often more complex, isotherm models are also considered.

Redlich-Peterson Isotherm : This is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied to both homogeneous and heterogeneous systems. The model is versatile and often provides a better fit than the two-parameter models. capes.gov.br The Redlich-Peterson model was found to be a good fit for the adsorption of a basic yellow dye on peat. sci-hub.se

Sips Isotherm : Also known as the Langmuir-Freundlich isotherm, the Sips model is another three-parameter model that is useful for predicting adsorption on heterogeneous surfaces. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. researchgate.net A study on the adsorption of Basic Yellow 28, a similar cationic dye, on a surfactant-modified clay utilized a modified Sips distribution to analyze the adsorption process. rsc.org

Dubinin–Radushkevich (D-R) Isotherm : This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). If E is below 8 kJ/mol, the process is typically physisorption. nih.gov The D-R model was applied to study the adsorption of Basic Yellow 28 on black cumin seed pulp and biochar, where the calculated E values indicated physical adsorption. ncsu.edu

Tempkin Isotherm : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The Tempkin model was found to be suitable for modeling the removal of Basic Yellow 28 by sulfonated waste poly(methyl methacrylate). csic.es

Toth Isotherm : The Toth isotherm is another three-parameter model that is useful for describing heterogeneous adsorption systems. It is an empirical modification of the Langmuir equation to reduce the error between experimental and predicted data. sci-hub.se This model was used in conjunction with others to analyze the sorption of basic dyes onto peat. sci-hub.se

The application of these various models provides a more nuanced understanding of the adsorption of C.I. This compound and similar dyes, accommodating the complexities of different adsorbent surfaces and interaction mechanisms.

Thermodynamic Analyses of Adsorption Phenomena

Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of the adsorption process. Key thermodynamic parameters such as enthalpy change (∆H°), entropy change (∆S°), and Gibbs free energy change (∆G°) are calculated from experimental data obtained at different temperatures.

The enthalpy change (∆H°) indicates whether the adsorption process is endothermic (∆H° > 0) or exothermic (∆H° < 0). A positive ∆H° suggests that the adsorption process is favored at higher temperatures, while a negative ∆H° indicates that lower temperatures are more favorable. The value of ∆H° can also provide insight into the nature of the adsorption, with values typically associated with physisorption being in the range of 2.1–20.9 kJ/mol and chemisorption having higher values.

The values of ∆H° and ∆S° can be determined from the slope and intercept of the van't Hoff plot (ln Kd vs. 1/T):

ln Kd = (∆S°/R) - (∆H°/RT)

where:

Kd is the distribution coefficient (qe/Ce).

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

For the adsorption of C.I. This compound, various studies have reported the enthalpy change, providing insights into the thermal nature of the process on different adsorbents.

Table 4: Enthalpy Change (∆H°) for the Adsorption of this compound

Adsorbent ∆H° (kJ/mol) Nature of Process Reference
Carbonized Paper Mill Sludge +19.32 Endothermic iosrjournals.orgresearchgate.net
Rice Husk Not specified Not specified dergipark.org.trnih.govsci-hub.se
Burned Rice Husk Not specified Not specified dergipark.org.trnih.govsci-hub.se

The positive enthalpy change observed for the adsorption of BY 51 onto carbonized paper mill sludge indicates that the process is endothermic, meaning that an increase in temperature favors the adsorption. iosrjournals.orgresearchgate.net This is a common finding for the adsorption of some dyes, where higher temperatures can increase the diffusion rate of dye molecules and enhance the swelling effect of the adsorbent, leading to greater uptake.

Entropy Change (∆S°)

In the context of C.I. This compound (BY 51) adsorption, research has shown that the process is often accompanied by a positive entropy change. For instance, in the study of BY 51 adsorption onto carbonized paper mill sludge (CPMS), the entropy change was calculated to be +0.142 kJ/mol·K. researchgate.netdergipark.org.tr This positive value indicates that the adsorption process leads to an increased state of disorder at the adsorbent-solution interface. researchgate.netdergipark.org.tr This phenomenon is typically associated with the release of solvent molecules from the adsorbent surface into the bulk solution, which overcompensates for the decrease in entropy from the dye molecules being adsorbed.

Similarly, thermodynamic investigations into the adsorption of BY 51 onto agricultural adsorbents like rice husk and burned rice husk have also been conducted to determine entropy changes, further confirming the nature of the interactions at the molecular level. dergipark.org.trresearchgate.netdergipark.org.tr Such studies consistently point towards an increase in randomness at the solid-solution interface during the adsorption of the dye. researchgate.net

Gibbs Free Energy Change (∆G°)

The Gibbs free energy change (∆G°) is the fundamental thermodynamic parameter that determines the spontaneity of a process. A negative ∆G° value indicates that the adsorption process is spontaneous and thermodynamically favorable under the studied conditions. The magnitude of ∆G° can also provide clues about the nature of the adsorption, whether it is physisorption or chemisorption.

Studies on the removal of C.I. This compound have consistently reported negative Gibbs free energy values, confirming the spontaneous nature of its adsorption onto various materials. For the adsorption of BY 51 onto carbonized paper mill sludge (CPMS), a ∆G° value of -23.02 kJ/mol was reported, indicating a spontaneous and feasible adsorption process. researchgate.netdergipark.org.tr

The spontaneity of BY 51 adsorption has also been confirmed for several low-cost agricultural adsorbents:

Rice Husk and Burned Rice Husk : Investigations revealed that the ∆G° for the adsorption of BY 51 was negative at all studied temperatures, demonstrating the inherent spontaneity of the process for both materials. dergipark.org.trresearchgate.netdergipark.org.tr

Modified Sugar Beet Pulp : The adsorption of BY 51 onto sugar beet pulp modified to act as an ion-exchange resin was also found to be a spontaneous process. researchgate.net

The negative values of ∆G° become more pronounced with an increase in temperature in some studies, suggesting that higher temperatures further facilitate the spontaneity of the adsorption. This is characteristic of an endothermic adsorption process.

Thermodynamic Parameters for this compound Adsorption
AdsorbentEnthalpy Change (∆H°)Entropy Change (∆S°)Gibbs Free Energy Change (∆G°)Reference
Carbonized Paper Mill Sludge (CPMS)+19.32 kJ/mol+0.142 kJ/mol·K-23.02 kJ/mol researchgate.net, dergipark.org.tr
Modified Sugar Beet PulpEndothermicData not specifiedSpontaneous (Negative) researchgate.net
Rice HuskData not specifiedData not specifiedSpontaneous (Negative) dergipark.org.tr, researchgate.net, dergipark.org.tr
Burned Rice HuskData not specifiedData not specifiedSpontaneous (Negative) dergipark.org.tr, researchgate.net, dergipark.org.tr

Development and Characterization of Sustainable Adsorbent Materials

The search for effective and economical methods to remove dyes like C.I. This compound from wastewater has led to the investigation of various sustainable materials as adsorbents. These materials are often derived from agricultural or industrial waste products, making them low-cost and environmentally friendly alternatives to commercial activated carbon.

Agricultural by-products are attractive adsorbent materials due to their lignocellulosic composition, which provides functional groups capable of binding dye molecules. researchgate.netpjoes.com

Sugar Beet Pulp : A byproduct of the sugar industry, sugar beet pulp has been successfully modified to enhance its adsorption capabilities for BY 51. researchgate.netcore.ac.uk By activating it with a saponification agent and then modifying it with citric acid, the pulp is transformed into an effective ion-exchange resin. researchgate.netresearchgate.net This modified material demonstrated a high adsorption capacity, reaching approximately 200 mg/g for BY 51. researchgate.net The modification process increases the number of active functional groups, thereby boosting the dye removal efficiency. researchgate.netresearchgate.net

Rice Husk : As a major agricultural waste product, rice husk has been extensively studied for the removal of BY 51. mdpi.com Both its raw and burned forms have been utilized as low-cost adsorbents. dergipark.org.trresearchgate.net Studies show that burned rice husk is more effective in removing BY 51 from aqueous solutions than raw rice husk. dergipark.org.tr The adsorption process onto rice husk fits the Langmuir isotherm model well, suggesting a monolayer adsorption on a homogeneous surface. dergipark.org.tr

Eucalyptus Camaldulensis Barks : The bark of the Eucalyptus camaldulensis tree has also been identified as a viable adsorbent for textile dyes, including BY 51. cu.edu.trresearchgate.net Research has determined its adsorption capacity for BY 51, with a maximum value of 54.68 mg/g as described by the Langmuir isotherm model. researchgate.net This indicates its potential as a low-cost, natural adsorbent for treating dye-contaminated effluents.

Industrial wastes can also be repurposed into valuable adsorbent materials.

Carbonized Paper Mill Sludge (CPMS) : Paper mill sludge, a cellulosic waste product, can be converted into a highly effective carbonaceous adsorbent through carbonization with sulfuric acid. researchgate.netdergipark.org.tr This material, CPMS, has shown a remarkable ability to remove BY 51 from synthetic solutions. researchgate.netbartin.edu.tr Characterization using BET techniques reveals its physical properties. researchgate.netresearchgate.net Research has demonstrated an exceptionally high maximum adsorption capacity (q_max) for BY 51, reaching 1089.45 mg/g at 55°C, as calculated from the Langmuir isotherm. researchgate.netdergipark.org.tr This high capacity makes CPMS a very promising adsorbent for industrial wastewater treatment applications. researchgate.net

Maximum Adsorption Capacities (q_max) of Various Adsorbents for this compound
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Carbonized Paper Mill Sludge (at 55°C)1089.45 researchgate.net, dergipark.org.tr
Modified Sugar Beet Pulp~200 researchgate.net
Eucalyptus Camaldulensis Barks54.68 researchgate.net
Burned Rice Husk46.30 (at 150 mg/L initial concentration) dergipark.org.tr
Rice Husk34.43 (at 150 mg/L initial concentration) dergipark.org.tr

Influence of Physiochemical Parameters on Adsorption Efficiency

The effectiveness of the adsorption process for C.I. This compound is highly dependent on several physiochemical parameters of the solution. Understanding and optimizing these parameters is key to achieving maximum removal efficiency.

The pH of the aqueous solution is one of the most critical factors influencing the adsorption of ionic dyes like C.I. This compound, which is a cationic dye. dergipark.org.trdergipark.org.trresearchgate.net The pH affects both the surface charge of the adsorbent material and the ionization of the dye molecule.

In the case of adsorbing BY 51 onto carbonized paper mill sludge (CPMS), a significant increase in dye removal was observed as the pH was raised from 2 to 4, with the optimum initial pH found to be 7. researchgate.netresearchgate.net A similar dependency on pH is noted for other adsorbents like modified sugar beet pulp and rice husk. dergipark.org.trresearchgate.netcore.ac.uk

The underlying mechanism is related to electrostatic interactions. At low pH values, the surface of the adsorbent tends to be positively charged due to the protonation of functional groups. This leads to an abundance of H+ ions in the solution, which compete with the positively charged cationic dye molecules for the active adsorption sites, resulting in lower adsorption efficiency. tsijournals.com

As the pH increases, the adsorbent surface becomes progressively more deprotonated and thus more negatively charged. This creates a stronger electrostatic attraction between the negatively charged adsorbent surface and the cationic BY 51 molecules, leading to enhanced adsorption. mdpi.com This is particularly true when the solution pH is above the adsorbent's point of zero charge (pzc), the pH at which the net surface charge is neutral. mdpi.com For many carbonaceous and lignocellulosic materials, the pzc is in the acidic range, meaning their surface is negatively charged over a broad range of neutral and alkaline pH values, making them effective for adsorbing cationic dyes like BY 51. researchgate.netmdpi.com

Initial Dye Concentration

The initial concentration of C.I. This compound in an aqueous solution plays a crucial role in the adsorption process. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) also increases. ahievran.edu.trncsu.edu This is attributed to the higher concentration gradient, which acts as a driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. jaas.ac.cn

For instance, in a study using activated carbon from apricot stones, as the initial concentration of a similar basic dye increased, the removal percentage decreased. researchgate.net Similarly, when using granular activated carbon (GAC), an increase in the initial dye concentration from 150 to 400 mg/L resulted in a decrease in removal efficiency from 99.84% to 73.39%. asianpubs.org Conversely, research on alkali-extracted lignin (B12514952) as an adsorbent showed that the amount of dye uptake increased with a higher initial dye concentration. ncsu.edu

Table 1: Effect of Initial Dye Concentration on Adsorption of Basic Dyes

AdsorbentInitial Dye Concentration (mg/L)Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Granular Activated Carbon (GAC)150-99.84 asianpubs.org
Granular Activated Carbon (GAC)400-73.39 asianpubs.org
Carbonized Paper Mill Sludge0.5 - 2.5 mM1089.45 (at 55 °C)- researchgate.net
Modified Sugar Beet PulpIncreasingDecreasing- ahievran.edu.tr
Kaolin (B608303) (Beneficiated)20-High nih.gov
Kaolin (Raw)20-High nih.gov
Kaolin (Calcined)20-High nih.gov

Note: Data may be for similar basic dyes and not exclusively for C.I. This compound, but illustrates the general principle.

Contact Time

Contact time is a critical parameter that determines the equilibrium point of the adsorption process. The removal of C.I. This compound is typically rapid in the initial stages of contact between the dye solution and the adsorbent. ncsu.eduresearchgate.net This is due to the abundance of vacant active sites on the adsorbent surface. ncsu.edu

As the adsorption progresses, the rate of dye uptake slows down as the active sites become increasingly occupied by dye molecules. ncsu.edu Eventually, a state of equilibrium is reached where the rate of adsorption equals the rate of desorption, and no further significant removal of the dye occurs. researchgate.net

Several studies have reported that equilibrium is often attained within a relatively short period. For example, with reed as an adsorbent for Basic Yellow 28, equilibrium was reached in approximately 15 minutes. researchgate.net In another study using carbonized paper mill sludge for this compound, the removal rate was rapid for the first 60 minutes and then slowed, with equilibrium being practically completed by 120 minutes. researchgate.net Research on alkali-extracted lignin also noted a rapid dye uptake in the first 10 minutes, which then proceeded at a slower rate until saturation was achieved. ncsu.edu

Table 2: Effect of Contact Time on Adsorption of Basic Dyes

AdsorbentContact TimeObservationReference
Carbonized Paper Mill Sludge60 minRapid increase in removal rate researchgate.net
Carbonized Paper Mill Sludge120 minEquilibrium practically completed researchgate.net
Reed15 minEquilibrium sorption attained researchgate.net
Alkali Extracted Lignin10 minRapid dye uptake ncsu.edu
Alkali Extracted Lignin10-60 minSlower rate of uptake ncsu.edu
Eucalyptus Camaldulensis Barks30 minMaximum dye sequestered researchgate.net

Note: Data may be for similar basic dyes and not exclusively for C.I. This compound, but illustrates the general principle.

Temperature Effects

Temperature is a significant factor influencing the adsorption capacity of C.I. This compound. The effect of temperature determines whether the adsorption process is exothermic or endothermic.

In some cases, an increase in temperature leads to a higher adsorption capacity, indicating an endothermic process. ahievran.edu.trresearchgate.net This suggests that higher temperatures provide the necessary energy to overcome the activation energy barrier for adsorption. For example, the adsorption of this compound onto carbonized paper mill sludge was found to be endothermic, with the maximum adsorption capacity increasing with a rise in temperature from 25°C to 55°C. researchgate.net Similarly, the sorption efficiency of this compound onto modified sugar beet pulp increased with temperature. ahievran.edu.tr

Conversely, other studies have shown that an increase in temperature can lead to a decrease in adsorption, indicating an exothermic process. nih.gov This may be due to the weakening of the attractive forces between the dye molecules and the adsorbent surface at higher temperatures. nih.gov For instance, the removal of Acid Yellow 17 showed a decrease in color removal efficiency as the temperature increased, possibly due to the breaking of hydrogen bonds between the adsorbent and dye molecules. nih.gov

Table 3: Effect of Temperature on Adsorption of this compound

AdsorbentTemperature Range (°C)TrendNature of ProcessReference
Carbonized Paper Mill Sludge25 - 55Increasing adsorptionEndothermic researchgate.net
Modified Sugar Beet PulpNot specifiedIncreasing sorption efficiencyEndothermic ahievran.edu.tr
Silybum Marianum Stem25 - 40Increasing removal (for BY28)- mdpi.com
Powdered Activated Carbon25 - 50Decreasing removal (for AY17)Exothermic nih.gov

Note: AY17 is an acid dye, but the data illustrates the concept of temperature effects on dye adsorption.

Sorbent Dose

However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity, qe) tends to decrease as the adsorbent dose increases. jaas.ac.cnresearchgate.net This phenomenon can be attributed to the fact that with a higher adsorbent dosage, many of the active sites remain unsaturated during the adsorption process, leading to a lower utilization of the adsorbent's full capacity. jaas.ac.cn

For instance, studies on the removal of Basic Yellow 28 using reed showed that as the adsorbent dose increased, the sorbed amount of the dye decreased. researchgate.net In another study using sesame hull, the removal efficiency increased with the adsorbent dosage, but the adsorption capacity (qe) decreased. jaas.ac.cn Similarly, research on kaolin for the removal of Basic Yellow 28 demonstrated that increasing the adsorbent dosage from 0.1 g to 2 g significantly increased the removal efficiency. nih.gov

Table 4: Effect of Sorbent Dose on Adsorption of Basic Dyes

AdsorbentSorbent Dose (g/L)ObservationReference
Granular Activated Carbon0.250 - 0.625Rapid increase in dye removal asianpubs.org
Granular Activated Carbon> 0.625Slow increase until equilibrium asianpubs.org
Reed0.1 - 0.5 (g/250mL)Decreased sorbed amount with increasing dose researchgate.net
Sesame Hull0.500 - 8.000Increased removal efficiency, decreased qe jaas.ac.cn
Kaolin0.1 - 2 (g/100mL)Increased removal efficiency nih.gov

Note: Data may be for similar basic dyes and not exclusively for C.I. This compound, but illustrates the general principle.

Mechanistic Insights into Dye-Adsorbent Interactions

The removal of C.I. This compound from aqueous solutions through adsorption is governed by various interaction mechanisms between the cationic dye molecules and the surface of the adsorbent. The primary mechanisms involved are hydrogen bonding and electrostatic interactions. researchgate.netsemanticscholar.org

Hydrogen Bonding

Hydrogen bonding plays a significant role in the adsorption of cationic dyes like this compound onto various biosorbents and other materials. researchgate.net This type of interaction occurs between the hydrogen atoms in the functional groups of the adsorbent (such as hydroxyl groups, -OH) and the electronegative atoms (like nitrogen or oxygen) present in the dye molecule. researchgate.netrsc.org

For instance, the hydroxyl groups on the surface of biosorbents can act as hydrogen bond donors, forming a dipole-dipole interaction with the hydrogen acceptors in the dye molecules. researchgate.net While conventional infrared spectroscopy may not always detect this type of intermolecular interaction, it is considered a key mechanism in the adsorption process. researchgate.net In some cases, hydrogen bonding can be the main adsorption mechanism, particularly with adsorbents like PVA hydrogels. researchgate.net

Electrostatic Interactions

Electrostatic interaction is a primary driving force in the adsorption of cationic dyes such as C.I. This compound. researchgate.netsemanticscholar.org This interaction arises from the attraction between the positively charged cationic dye molecules and the negatively charged surface of the adsorbent. mdpi.comijirset.com

The surface charge of the adsorbent is often pH-dependent. At a pH above the adsorbent's point of zero charge (pHpzc), the surface becomes negatively charged, which favors the adsorption of cationic dyes through electrostatic attraction. mdpi.comrsc.org Conversely, at a pH below the pHpzc, the adsorbent surface is positively charged, leading to electrostatic repulsion of the cationic dye molecules and a decrease in adsorption. mdpi.comrsc.org

The presence of various functional groups on the adsorbent surface, such as hydroxyl, carboxylic, and carbonyl groups, contributes to the surface charge and enhances electrostatic interactions. researchgate.net This mechanism is often a key factor in the high efficiency of many adsorbents for the removal of basic dyes from wastewater. semanticscholar.org

Pore Adsorption

The rate and extent of pore adsorption are governed by several factors, including the pore size distribution of the adsorbent and the molecular size of the this compound dye. Adsorbents with a well-developed porous structure, featuring a high surface area and large pore volume, generally exhibit enhanced adsorption capacity. nih.gov For instance, an ideal activated carbon for dye adsorption would have a surface area ranging from 400 to 1000 m²/g and a pore volume between 0.2 and 1 cm³/g. nih.gov The relationship between the adsorbate and the adsorbent's pore size is crucial; pores must be large enough to accommodate the dye molecules for effective removal.

Studies have shown that the diffusion of adsorbate molecules into the porous structure can be a rate-limiting step. mdpi.com The intraparticle diffusion model is often used to analyze the kinetics of adsorption, and findings suggest that it is not always the sole rate-controlling step, indicating that other mechanisms like surface adsorption also play a significant role. researchgate.net The mobility of dye molecules and their ability to diffuse into the internal porous structure of the adsorbent are key to the pore adsorption mechanism. mdpi.com

Chemisorption and Ion Exchange

The removal of the cationic dye C.I. This compound from aqueous solutions by various adsorbents often involves a combination of physical and chemical mechanisms, with chemisorption and ion exchange playing pivotal roles. uctm.educnrs.fr

Chemisorption , or chemical adsorption, involves the formation of strong chemical bonds, such as covalent or ionic bonds, between the dye molecules (adsorbate) and the active sites on the surface of the adsorbent. uctm.edu This mechanism is typically irreversible and highly specific to the chemical nature of both the dye and the adsorbent. uctm.edu For this compound, which is a cationic dye, the presence of negatively charged functional groups on the adsorbent's surface facilitates strong electrostatic attraction, a key component of chemisorption. semanticscholar.org The process is often confirmed when kinetic data fits well with the pseudo-second-order model, which assumes that the rate-limiting step is the chemical reaction between the adsorbate and the adsorbent. cnrs.fr

Ion exchange is another crucial mechanism in the adsorption of this compound. Since it is a cationic dye, it carries a positive charge in solution. Adsorbents with exchangeable cations on their surface can release these cations into the solution while binding the positively charged dye molecules. semanticscholar.orgrsc.org This process is essentially an electrostatic attraction leading to the exchange of ions. semanticscholar.org The efficiency of ion exchange is dependent on the cation exchange capacity (CEC) of the adsorbent and the pH of the solution, which influences the surface charge of the adsorbent and the ionization of the dye. researchgate.net For instance, the adsorption of cationic dyes is often favored at higher pH values where the adsorbent surface tends to be more negatively charged. researchgate.net Studies using materials like rice husk have indicated that the primary mechanism for the removal of this compound can be chemical ion-exchange. researchgate.net

Adsorbent Reusability and Regeneration Studies

The economic viability of an adsorption process for dye removal heavily relies on the ability to regenerate and reuse the adsorbent material over multiple cycles. Several studies have investigated the reusability of adsorbents after their saturation with C.I. This compound, employing various regeneration techniques.

The choice of eluent for desorption is critical for successful regeneration. Acidic solutions are commonly employed to regenerate adsorbents loaded with cationic dyes like this compound. For instance, a study on the adsorption of Basic Yellow 28 (a similar cationic dye) onto Silybum Marianum Stem-based adsorbent demonstrated excellent reusability. After three cycles of adsorption, regeneration with a 0.1 M HCl solution resulted in a reusability of 98.4%. mdpi.com In another study, desorption using an HCl-acidified solution at a pH of 2 was effective, allowing the adsorbent to be reused for at least three cycles. frontiersin.org

However, the efficiency of regeneration can vary significantly depending on the adsorbent and the eluting agent. For some composite adsorbents, regeneration efficiency using 1 M NaCl and 1 M HCl solutions in the presence of 50% v/v methanol (B129727) did not exceed 60%. dntb.gov.ua This indicates that the bond between the dye and the adsorbent can be quite strong, making complete desorption challenging.

The following table summarizes findings from regeneration studies for adsorbents used with Basic Yellow dyes:

Adsorbent MaterialDyeEluent Used for RegenerationRegeneration Efficiency/Reusability
Silybum Marianum Stem (activated at 800 °C)Basic Yellow 280.1 M HCl98.4% reusability after 3 cycles mdpi.com
Biomass-based compositeMethylene (B1212753) Blue (cationic dye)HCl-acidified solution (pH 2)Reusable for at least 3 cycles frontiersin.org
Carbon-silica compositeBasic Yellow 21 M NaCl and 1 M HCl with 50% v/v methanolDoes not exceed 60% dntb.gov.ua

These studies highlight the importance of selecting appropriate regeneration methods to ensure the cost-effectiveness and sustainability of the adsorption process for the treatment of wastewater containing C.I. This compound. iwaponline.com

Advanced Oxidation Processes (AOPs) for the Degradation of C.I. This compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ijcce.ac.irneptjournal.com These processes are considered highly effective for degrading complex and recalcitrant organic compounds like C.I. This compound into simpler, less toxic substances, and ultimately mineralizing them to carbon dioxide and water. core.ac.uk

**3.3.1. Photocatalytic Degradation Utilizing Semiconductor Nanoparticles (e.g., ZnO, TiO₂) **

Photocatalytic degradation is an AOP that utilizes semiconductor nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO₂), as photocatalysts. When these nanoparticles are irradiated with light of sufficient energy (typically UV light), they generate electron-hole pairs. scielo.br These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic dye molecules. scielo.brdergipark.org.tr

Several studies have demonstrated the effectiveness of ZnO and TiO₂ in the photocatalytic degradation of basic dyes. In a study on the degradation of C.I. This compound, the use of ZnO under UV-C irradiation in a batch aerated column was investigated. dergipark.org.tr The results showed that the degradation efficiency was dependent on parameters such as catalyst loading, initial dye concentration, and aeration rate. dergipark.org.tr Under optimal conditions (40 mg/L BY51, 1.5 g/L ZnO, and 6 L/min aeration rate), 100% color removal and 86.4% Chemical Oxygen Demand (COD) removal were achieved. dergipark.org.tr An increase in catalyst loading beyond the optimum level can decrease efficiency due to reduced light penetration. dergipark.org.tr

Comparative studies have often found ZnO to be a more efficient photocatalyst than TiO₂ for the degradation of certain dyes. scielo.brscielo.br For instance, in the degradation of Basic Yellow 2, ZnO showed approximately 100% degradation after 60 minutes of UV exposure, while TiO₂ achieved 95%. scielo.brscielo.br The higher efficiency of ZnO can be attributed to its ability to absorb a broader range of the UV spectrum. scielo.brscielo.br The proposed mechanism for the photocatalytic degradation of dyes using TiO₂-ZnO hybrids involves the generation of hydroxyl radicals that attack the chromophoric groups of the dye, leading to decolorization and mineralization. mdpi.com

The table below summarizes the efficiency of photocatalytic degradation of basic yellow dyes using ZnO and TiO₂ from a comparative study. scielo.br

DyeCatalystRadiationDegradation Efficiency (%)
Basic Yellow 2ZnOUV~100
Basic Yellow 2TiO₂UV95

Ozonation and Catalytic Ozonation Mechanisms (e.g., Micro-Nano Bubble Ozone)

Ozonation is a well-established AOP for water and wastewater treatment, relying on the strong oxidizing power of ozone (O₃) to break down complex organic molecules. atlantis-press.com The degradation of dyes like C.I. This compound through ozonation can occur via two primary pathways: direct oxidation by molecular ozone, which is selective, or indirect oxidation by highly reactive hydroxyl radicals (•OH) formed from ozone decomposition in water, which is non-selective and more powerful. atlantis-press.com

The efficiency of ozonation can be significantly enhanced through catalytic ozonation, where a catalyst is used to promote the generation of hydroxyl radicals. dntb.gov.ua Various materials, including metal oxides and activated carbon, have been used as catalysts. eeer.org The presence of a catalyst can lead to higher degradation and mineralization rates compared to ozonation alone. researchgate.netpolyu.edu.hk

A significant advancement in ozonation technology is the use of micro-nano bubbles (MNBs). Dispersing ozone as MNBs increases the gas-liquid interfacial area and the residence time of ozone in the water, thereby improving its mass transfer and utilization efficiency. eeer.orgresearchgate.net The collapse of these MNBs can also generate hydroxyl radicals, further enhancing the oxidative power of the process. researchgate.netpreprints.org Studies have shown that combining MNBs with catalytic ozonation can be particularly effective. For instance, the treatment of Basic Yellow 28 dye wastewater using a micro-nano bubble ozone catalytic oxidation system with a manganese-loaded activated carbon (Mn/AC) catalyst showed significant improvements in COD removal. eeer.org The efficiency of this process is influenced by factors such as pH, catalyst dosage, and ozone flow rate. eeer.org Alkaline conditions (pH 9.4) were found to be favorable for COD removal, promoting the generation of hydroxyl radicals. eeer.org

The following table presents data on the removal efficiency of COD from Basic Yellow 28 wastewater using different ozonation methods. eeer.org

Treatment SystemCatalystInitial pHCOD Removal Rate (%)
Catalytic Ozonation (MNB)Mn/AC9.4Increased rate compared to lower pH
Catalytic Ozonation (MNB)Mn/AC7.1-
Catalytic Ozonation (MNB)Mn/AC5.0Lower rate compared to higher pH

The use of micro-nano bubble technology in conjunction with catalytic ozonation presents a promising and efficient method for the degradation of recalcitrant dyes like C.I. This compound in industrial effluents. researchgate.netacs.org

Fenton and Photo-Fenton Processes for Oxidative Degradation

The Fenton and photo-Fenton processes are powerful AOPs used for the degradation of a wide range of organic pollutants, including textile dyes like C.I. This compound. core.ac.ukresearchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the target compounds. neptjournal.com

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals. core.ac.uk This classic Fenton's reagent is effective in decolorizing and mineralizing dye wastewater. ej-eng.org The efficiency of the Fenton process is influenced by several parameters, including the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution, which is typically maintained in the acidic range (around pH 3) to prevent the precipitation of iron hydroxides. scielo.br

The photo-Fenton process is an enhancement of the Fenton process, where the reaction mixture is exposed to UV or visible light. The irradiation accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and also promotes the photolysis of H₂O₂, leading to an increased production of hydroxyl radicals. core.ac.uklifesciencesite.com Consequently, the photo-Fenton process generally exhibits higher degradation efficiency and faster reaction rates compared to the conventional Fenton process. scielo.brlifesciencesite.com

Studies have demonstrated the effectiveness of both Fenton and photo-Fenton processes in degrading various dyes. researchgate.netlifesciencesite.com For C.I. This compound, research has focused on the relative efficiencies of Fenton (using ferrous ions) and Fenton-like (using ferric ions) reactions for its degradation. researchgate.net The kinetics of degradation in these systems often follow pseudo-first-order kinetics. lifesciencesite.com

A comparative study on the degradation of a different dye, Reactive Black 5, showed that the photo-Fenton process achieved complete color removal in 10 minutes, whereas the Fenton process required 25 minutes under similar conditions. scielo.br This highlights the significant enhancement provided by light irradiation.

The table below provides a conceptual comparison of the efficiency of Fenton and photo-Fenton processes based on typical findings in dye degradation studies.

ProcessKey ReactantsConditionTypical Outcome
FentonFe²⁺, H₂O₂Acidic pHEffective degradation and decolorization ej-eng.org
Photo-FentonFe²⁺, H₂O₂, UV/Visible LightAcidic pHHigher degradation rates and efficiency compared to Fenton scielo.brlifesciencesite.com

These oxidative processes represent a viable and potent technology for the treatment of effluents containing persistent dyes such as C.I. This compound.

Electrochemical Oxidation Techniques

Electrochemical oxidation has emerged as a robust technique for the degradation of C.I. This compound. This method relies on the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the anode surface or indirectly in the bulk solution. The process can effectively decolorize and mineralize the dye, breaking it down into simpler, less harmful compounds.

The efficiency of electrochemical oxidation is influenced by several operational parameters, including the type of electrode material, current density, pH of the solution, and the nature of the supporting electrolyte. For instance, the use of a Ti/PtOx anode has been studied for the decolorization of similar cationic dyes, investigating a range of currents (50–200 mA) and sodium chloride concentrations (5 to 25 g dm−3). researchgate.net In such systems, "active chlorine" species like hypochlorous acid can be electrochemically generated, which then act as the primary oxidizing agents for the dye molecules. researchgate.net The pH of the solution plays a critical role, as it dictates the predominant form of the active chlorine species. researchgate.net

Another approach within electrochemical methods is peroxi-coagulation, which has been applied to C.I. Basic Yellow 2, a structurally related dye. capes.gov.br This process involves the electrogeneration of hydrogen peroxide (H2O2) at the cathode, which then reacts with iron ions to form hydroxyl radicals (the Fenton reaction). capes.gov.brresearchgate.net Studies have shown that using a carbon nanotube-PTFE electrode as the cathode can generate significantly more H2O2 compared to a standard carbon-PTFE electrode, leading to higher mineralization rates. capes.gov.br For example, with a carbon nanotube-PTFE electrode, 92% mineralization of C.I. Basic Yellow 2 was achieved after 6 hours, compared to 81% with a carbon-PTFE electrode under the same conditions. capes.gov.br

The mineralization of the dye, which is the conversion of organic carbon to CO2, is a key indicator of the effectiveness of the treatment. Total Organic Carbon (TOC) measurements are used to quantify this. In one study, peroxi-coagulation of a 20 mg/L solution of C.I. Basic Yellow 2 resulted in 81% TOC removal after 6 hours, demonstrating significant degradation of the dye molecule beyond just color removal. researchgate.net

Synergistic Effects in Combined AOP Systems (e.g., UV/H2O2, O3/H2O2, Electro-Fenton)

Combining different Advanced Oxidation Processes (AOPs) can lead to synergistic effects, resulting in enhanced degradation of C.I. This compound. These hybrid systems often generate a higher concentration and a greater variety of reactive oxygen species, leading to faster and more complete mineralization of the dye.

UV/H2O2: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H2O2) is a widely studied AOP. researchgate.net UV light photolyzes H2O2 to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. hristov.com The efficiency of this system is dependent on factors like the concentration of H2O2, the intensity of UV light, and the pH of the solution. researchgate.net For similar reactive dyes, this combined process has shown high degradation efficiency, with the potential to achieve up to 98% degradation under optimized conditions. researchgate.net

O3/H2O2: The addition of H2O2 to an ozonation (O3) system can accelerate the decomposition of ozone, leading to an increased production of hydroxyl radicals. mdpi.com This process, known as peroxone, is often more effective than ozonation alone, especially for recalcitrant organic compounds. mdpi.com The synergistic effect is most pronounced in alkaline conditions, where ozone decomposition is naturally faster. jwent.net

Electro-Fenton: This process combines electrochemical methods with the Fenton reaction. Ferrous ions (Fe2+) are electrochemically generated or added to the system, which then react with H2O2 (also potentially electrogenerated) to produce hydroxyl radicals. 182.160.97 A key advantage of the Electro-Fenton process is the continuous regeneration of Fe2+ at the cathode, which sustains the catalytic cycle. The photo-Fenton process, which incorporates UV light, can further enhance degradation rates by photolyzing Fe(III) complexes back to Fe(II), thus generating more hydroxyl radicals. 182.160.97 This integrated approach has shown promise for the complete removal of phenolic compounds, which can be degradation byproducts of dyes. ljmu.ac.uk

The following table summarizes the key features of these combined AOP systems:

Combined AOP SystemPrimary Reactive SpeciesKey Advantages
UV/H2O2 Hydroxyl radicals (•OH)Simple setup, no sludge production. hristov.com
O3/H2O2 (Peroxone) Hydroxyl radicals (•OH), Ozone (O3)Accelerated degradation compared to ozonation alone. mdpi.com
Electro-Fenton Hydroxyl radicals (•OH)In-situ generation of reagents, continuous catalyst regeneration. 182.160.97

Degradation Kinetics and Reaction Pathways under AOP Conditions

The degradation of C.I. This compound under AOP conditions generally follows specific kinetic models, which describe the rate at which the dye is broken down. The reaction pathways involve a series of steps where the complex dye molecule is fragmented into smaller, less colored, and often less toxic intermediates, eventually leading to complete mineralization.

The degradation kinetics of dyes under AOPs often follow pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the dye. acs.org This means that the rate of degradation is highest at the beginning of the process and slows down as the dye concentration decreases. For example, in the photocatalytic degradation of other industrial dyes, a pseudo-first-order reaction kinetics was observed with a rate constant (k_app) that could be significantly enhanced by using more efficient catalysts. acs.org

The reaction pathways for the degradation of azo dyes, a class to which many colored compounds belong, typically begin with an attack on the chromophoric group (the part of the molecule responsible for its color). Hydroxyl radicals, being highly reactive and non-selective, can attack the azo bond (–N=N–), leading to decolorization. mdpi.com The attack can also occur on the aromatic rings of the dye molecule, leading to hydroxylation and ring-opening.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the intermediate products formed during the degradation process. scispace.com For a related dye, C.I. Basic Yellow 2, GC-MS analysis has been used to propose a reaction pathway following peroxi-coagulation treatment. capes.gov.br The initial steps likely involve the cleavage of the azo bond, followed by the oxidation of the resulting aromatic amines. These intermediates are then further oxidized into smaller organic acids and eventually mineralized to CO2, water, and inorganic ions. scispace.com

The following table outlines a generalized degradation pathway for a typical azo dye under AOPs:

StageDescriptionKey Intermediates
1. Decolorization Cleavage of the azo bond by hydroxyl radicals.Aromatic amines
2. Fragmentation Opening of the aromatic rings.Aliphatic acids (e.g., oxalic acid, formic acid)
3. Mineralization Complete oxidation to final products.CO2, H2O, inorganic ions (e.g., NO3-, SO42-)

Catalyst Reusability in Photocatalytic Systems

The reusability of the photocatalyst is a critical factor for the economic viability and environmental sustainability of photocatalytic treatment processes. An ideal photocatalyst should maintain its high catalytic activity over multiple cycles of use, minimizing the need for replacement and reducing operational costs.

Heterogeneous photocatalysis, where the catalyst is in a solid phase and the reactants are in a liquid phase, offers the significant advantage of easy catalyst recovery and reuse. nih.gov After a degradation cycle, the catalyst can be separated from the treated effluent by filtration or centrifugation and then reused in subsequent batches.

Studies on various photocatalysts have demonstrated good stability and reusability for dye degradation. For example, a Ce, Bi, and N co-doped TiO2 photocatalyst used for the degradation of Chlorazol Yellow maintained its stability even after four consecutive degradation cycles, with only a slight and negligible shift in its structure as confirmed by FTIR spectra. researchgate.net Similarly, a Ti-Zn-CO3 hydrotalcite catalyst showed good reusability over four cycles for the degradation of other dyes. mdpi.com

The ability to regenerate and reuse the catalyst is a key advantage of heterogeneous photocatalysis, making it a more cost-effective and environmentally friendly option for large-scale applications compared to homogeneous systems. nih.gov

Biological Treatment Strategies for C.I. This compound Containing Effluents

Biological treatment methods utilize the metabolic activity of microorganisms to break down and remove pollutants from wastewater. These methods are often considered cost-effective and environmentally friendly alternatives or complements to physicochemical treatments.

Microbial Degradation Pathways and Enzymatic Mechanisms

Microorganisms, including bacteria, fungi, yeast, and algae, can degrade dyes through various enzymatic pathways. mdpi.com For azo dyes, the initial step is often the reductive cleavage of the azo bond (–N=N–), which leads to the decolorization of the dye. This process is typically carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions. mdpi.commdpi.com The resulting products are aromatic amines, which are often colorless but can still be toxic.

Following the initial reductive step, these aromatic amines can be further degraded under aerobic conditions. mdpi.com Oxidoreductase enzymes such as laccases and peroxidases play a crucial role in the aerobic degradation of these aromatic intermediates, breaking them down into simpler, less harmful compounds, and eventually leading to complete mineralization. mdpi.comtandfonline.com

The efficiency of microbial degradation is influenced by several factors, including the type of microorganism, the concentration and structure of the dye, pH, temperature, and the availability of other nutrients. mdpi.comuminho.pt

The table below lists the key enzymes involved in the microbial degradation of azo dyes:

EnzymeFunctionOptimal Conditions
Azoreductase Reductive cleavage of the azo bondAnaerobic/Microaerophilic
Laccase Oxidation of phenolic and non-phenolic aromatic compoundsAerobic
Peroxidase Oxidation of a wide range of organic compoundsAerobic

Performance of Activated Sludge and Biofilm Reactors in Dye Removal

Activated sludge and biofilm reactors are two common configurations for biological wastewater treatment.

The activated sludge process involves suspending a mixed community of microorganisms in an aerated tank. iwaponline.com While effective for removing organic matter (measured as Chemical Oxygen Demand, COD), its efficiency in degrading recalcitrant dyes can be limited. iwaponline.com The removal of dyes in activated sludge systems can occur through biosorption onto the sludge flocs and, to a lesser extent, biodegradation. iwaponline.com

Biofilm reactors , such as the Moving Bed Biofilm Reactor (MBBR), offer several advantages over conventional activated sludge systems. bioline.org.br In an MBBR, microorganisms grow on small plastic carriers that are kept in suspension within the reactor. nih.gov This creates a high-density, specialized biofilm that can be more resilient to toxic shocks and can achieve higher removal rates for specific pollutants. bioline.org.br An MBBR system can be designed with both anoxic and aerobic zones to facilitate the two-step degradation of azo dyes: anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines. bioline.org.br Studies on MBBRs for treating other types of industrial wastewater have shown high removal efficiencies for both organic load and nitrogen compounds. bioline.org.brnih.gov The combination of anaerobic and aerobic processes in a single system, such as an anaerobic/aerobic sequencing batch reactor, has shown high potential for improving the removal efficiency of dyes. iwaponline.com

The following table compares the performance of activated sludge and biofilm reactors for dye removal:

Reactor TypePrimary Removal MechanismAdvantagesDisadvantages
Activated Sludge Biosorption, BiodegradationGood for general organic matter removal. iwaponline.comCan be less effective for recalcitrant dyes, produces large amounts of sludge. iwaponline.com
Biofilm Reactor (e.g., MBBR) Biodegradation, BiosorptionHigh biomass concentration, resilient to shock loads, can be designed for specific degradation pathways. bioline.org.brnih.govHigher initial investment cost.

Identification and Characterization of Dye-Degrading Microbial Consortia (e.g., Bacillus subtilis, Aeromonas hydrophila, Bacillus cereus)

The bioremediation of textile dyes like C.I. This compound often relies on the potent enzymatic machinery of microorganisms. While individual strains can be effective, microbial consortia, or mixed communities of microorganisms, frequently exhibit superior degradation capabilities due to synergistic interactions. mdpi.com The combined metabolic activities within a consortium can lead to a more complete breakdown of complex dye molecules into non-toxic substances. mdpi.commdpi.com Several bacterial species, including Bacillus subtilis, Aeromonas hydrophila, and Bacillus cereus, have been identified as key players in the degradation of various azo dyes. mdpi.comsci-hub.senih.gov

Bacillus species are widely recognized for their robustness and ability to degrade a variety of xenobiotic compounds, including textile dyes. nih.gov Bacillus subtilis, for instance, has demonstrated the ability to decolorize and degrade azo dyes like Orange II by breaking the azo linkage, a key step in detoxification. nih.govresearchgate.net Studies have shown that Bacillus cereus can also effectively decolorize different types of dyes. mdpi.comresearchgate.net The degradation process by Bacillus strains can occur through complete mineralization, where the dye is used as a carbon and energy source, or through co-metabolism, where the degradation occurs in the presence of an additional carbon source. nih.gov For example, the presence of glucose has been shown to enhance the degradation of azo dyes by mixed bacterial cultures that include Bacillus species. ijbbku.com

Aeromonas hydrophila is another bacterium that has been isolated from textile industry effluent and shown to possess significant dye-degrading capabilities. sci-hub.segjesm.net It is known to produce enzymes like laccase, which can oxidize azo dyes. sci-hub.se Research has demonstrated the ability of A. hydrophila to decolorize various dyes, including triarylmethane dyes, under optimal conditions. scilit.com The degradation of azo compounds by A. hydrophila has been documented, highlighting its potential role in bioremediation consortia. epa.gov

The effectiveness of a microbial consortium often stems from the complementary enzymatic activities of its members. nih.gov For example, one species might initiate the breakdown of the dye by cleaving the azo bond, producing intermediate compounds that are then metabolized by other species in the consortium. mdpi.com This sequential degradation pathway is crucial for the complete mineralization of the dye, preventing the accumulation of potentially harmful aromatic amines. nih.gov

Table 1: Examples of Dye Degradation by Relevant Bacterial Species

Bacterial Species Dye Type Key Findings
Bacillus subtilis Azo Dye (Orange II) Capable of breaking the azo linkage, leading to degradation. nih.govresearchgate.net
Bacillus cereus Azo Dyes Part of a consortium that achieved nearly 100% decolorization of Remazol Yellow. mdpi.com
Aeromonas hydrophila Triarylmethane Dyes Achieved 72% to 96% decolorization within 24 hours. scilit.com

Optimization of Bioreactor Operational Parameters (e.g., pH, Temperature, Nutrient Availability)

pH: The pH of the treatment medium is a pivotal factor. jmbfs.org Most bacterial decolorization processes perform optimally within a neutral to slightly alkaline pH range, typically between 6.0 and 9.0. dergipark.org.tr Extreme acidic or alkaline conditions can denature the enzymes responsible for dye degradation and inhibit bacterial growth. dergipark.org.tr For instance, studies on the adsorption of this compound have shown that removal efficiency increases significantly up to a pH of 4, with optimal removal noted at a pH of 7 in some experiments. researchgate.netresearchgate.net For bacterial degradation of other dyes, Bacillus subtilis has shown maximum degradation of Acid Blue 113 at a pH of 7-8, and Aeromonas hydrophila demonstrated optimal decolorization of triarylmethane dyes at a pH of 7-8. scilit.comdergipark.org.tr

Temperature: Temperature plays a critical role by affecting the rate of enzymatic reactions and microbial metabolism. walshmedicalmedia.com Generally, an increase in temperature accelerates the decolorization process up to an optimal point, beyond which enzyme denaturation occurs, leading to a sharp decline in efficiency. nih.gov The optimal temperature range for most dye-degrading bacteria is reported to be between 30-40°C. dergipark.org.tr For example, Bacillus subtilis achieved maximum degradation of an azo dye at 35°C, while Aeromonas hydrophila was most effective at the same temperature. nih.govscilit.com

Nutrient Availability: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the production of the enzymes and co-factors, like NADH, needed for dye degradation. walshmedicalmedia.com Glucose is often used as an effective carbon source, as it can support robust bacterial growth and provide the necessary reducing power for the cleavage of azo bonds. ijbbku.commdpi.com Similarly, a nitrogen source, such as urea (B33335) or yeast extract, is crucial. mdpi.commdpi.com Studies have shown that optimizing the concentration of these nutrients is vital; for example, high concentrations of urea can become toxic to bacteria, thereby reducing degradation efficiency. mdpi.com The addition of a co-substrate like glucose has been shown to significantly enhance the degradation of azo dyes by bacterial consortia, achieving over 95% decolorization. ijbbku.com

Table 2: Optimized Parameters for Dye Bioremediation by Various Bacteria

Parameter Organism/Process Optimal Value/Range Reference
pH Bacillus subtilis (for Acid Blue 113) 7.0 - 8.0 dergipark.org.tr
Aeromonas hydrophila 7.0 - 8.0 scilit.com
General Bacterial Decolorization 6.0 - 9.0 dergipark.org.tr
Adsorption of this compound 7.0 researchgate.net
Temperature Bacillus subtilis (for Orange II) 35 °C nih.gov
Aeromonas hydrophila 35 °C scilit.com
General Bacterial Decolorization 30 - 40 °C dergipark.org.tr
Nutrient Source E. coli (for Basic Orange 2) 1666 mg/L Glucose mdpi.com
E. coli (for Basic Orange 2) 1000 mg/L Urea mdpi.com

Bioremediation Potential of Plant-Microbe Mediated Systems

Phytoremediation, the use of plants to clean up contaminated environments, offers an aesthetically pleasing and solar-driven approach for treating pollutants like textile dyes. epa.gov This potential can be significantly enhanced through the synergistic relationship between plants and microorganisms, a process known as rhizoremediation. researchgate.netnih.gov In these systems, microbes in the plant's root zone (rhizosphere) work in concert with the plant to degrade contaminants. researchgate.netnih.gov

The plant's root system provides an ideal habitat for pollutant-degrading microbes. nih.gov Roots release exudates containing sugars, amino acids, and other organic compounds that serve as a nutrient source, stimulating microbial activity and growth. nih.gov This enhanced microbial population in the rhizosphere can accelerate the breakdown of complex organic pollutants like dyes. researchgate.net The microbes, in turn, can benefit the plant by increasing the bioavailability of nutrients and reducing the toxicity of the pollutants. nih.gov

Plant-microbe systems can decontaminate dye-polluted water and soil through several mechanisms:

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the rhizosphere. researchgate.net The plant roots provide the surface area and nutrients for the microbes to thrive and carry out degradation. nih.gov

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the above-ground plant tissues. researchgate.net

Phytodegradation: The breakdown of contaminants within the plant itself through its metabolic and enzymatic processes. researchgate.net

The combination of plants with pollutant-degrading bacteria, such as those from the Bacillus genus, can be a particularly effective strategy. nih.gov Inoculating plant seeds or the soil with specific microbial strains can augment the natural rhizospheric community and boost the efficiency of dye degradation. researchgate.net This integrated approach holds promise as a cost-effective and environmentally friendly technology for remediating sites contaminated with textile dyes. nih.govtandfonline.com

Advanced Analytical Methodologies for C.i. Basic Yellow 51 Characterization

Spectroscopic Techniques for Quantitative and Qualitative Analysis (e.g., UV-Vis Spectrophotometry)

Spectroscopic techniques are fundamental in the analysis of colored compounds like Basic Yellow 51. mdpi.comdiva-portal.org These methods are based on the interaction of electromagnetic radiation with the sample, providing both qualitative and quantitative data. rsc.orgmt.com

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the analysis of dyes. mt.comwikipedia.org It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgmsu.edu Molecules with chromophores, the part of a molecule responsible for its color, absorb light at specific wavelengths. For this compound, the wavelength of maximum absorbance (λmax) is a key characteristic used for its identification and quantification. du.edu.eg

The relationship between absorbance and concentration is described by the Beer-Lambert law, which states that for a given substance, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. du.edu.eg This principle allows for the quantitative determination of this compound in a solution. mt.com To ensure accuracy, a baseline measurement with a standard white reference plate is typically performed. jasco-global.com

Modern UV-Vis spectrophotometers often feature a double-beam optical system, which enhances measurement accuracy and stability, leading to highly reproducible results in color evaluation. jasco-global.com The data obtained can be used to calculate various color coordinates, providing a comprehensive color profile of the dye. jasco-global.com

Table 1: Relationship Between Absorbed Wavelength and Observed Color

Wavelength Absorbed (nm)Observed Color
400 - 435Yellow-Green
435 - 480Yellow
480 - 490Orange
490 - 500Red
500 - 560Purple
560 - 580Violet
580 - 595Indigo
595 - 605Blue
605 - 750Green

This table illustrates the complementary color relationship, where the color observed is opposite to the color absorbed. du.edu.eg

Chromatographic Separation and Detection Methods

Chromatography is a powerful technique for separating complex mixtures into their individual components. ums.edu.my This is particularly useful for analyzing commercial dye formulations which may contain impurities or a mixture of dyes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of synthetic dyes due to its high resolution and sensitivity. ums.edu.myscielo.br It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). dmu.dk

For the analysis of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, often a combination of acetonitrile (B52724) and water or a buffer solution. rsc.orgnajah.edu

UV/Vis Detectors: These detectors measure the absorbance of the eluent at a specific wavelength. scielo.br They are widely used for quantifying known components that have a strong UV or visible light absorption.

Diode Array Detection (DAD): A DAD detector is a more advanced version of the UV/Vis detector that can acquire the entire UV-Vis spectrum of a compound as it elutes from the column. rsc.orgunl.pt This provides not only quantitative data but also qualitative information, aiding in the identification of unknown compounds by comparing their spectra to a library. dmu.dkd-nb.info The ability to scan a range of wavelengths simultaneously is particularly useful for analyzing complex mixtures of dyes. rsc.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the mass-analyzing power of MS. unime.itresearchgate.net This technique allows for the determination of the molecular weight of the dye and can provide structural information through fragmentation patterns, leading to a highly specific identification. unl.ptresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing polar compounds like this compound. unl.ptlabrulez.com

A study detailing the analysis of various dyes, including a yellow dye, utilized an HPLC-DAD-MS/MS system. The separation was performed on a reversed-phase column with a gradient elution. The mass spectra were acquired in both positive and negative ionization modes to characterize the diverse chemical structures of the dyes. unl.pt

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). osti.gov This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. labrulez.comosti.gov

A UPLC method coupled with a tandem mass spectrometer (UPLC-MS/MS) has been developed for the determination of various hair dyes, including basic dyes. fda.gov.tw This method uses a specific column, such as a CORTECS UPLC C18+ column, and a gradient elution to achieve separation. fda.gov.tw The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. labrulez.com

Table 2: Example of UPLC-MS/MS Parameters for Dye Analysis

ParameterValue
Ion SourceElectrospray Ionization (ESI)
ColumnCORTECS UPLC C18+, 1.6 μm
Injection Volume3 μL
Capillary Voltage2.85 KV
Ion Source Temperature150°C
Desolvation Temperature500°C
Detection ModeMultiple Reaction Monitoring (MRM)

This table provides an example of the instrumental parameters that could be used for the analysis of basic dyes using UPLC-MS/MS. labrulez.comfda.gov.tw

Mass Spectrometry-Based Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating the structure of molecules.

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. jeol.comjeolusa.com It works by exposing the sample to a heated stream of inert gas, such as helium or nitrogen, which contains metastable atoms or molecules. bruker.com These excited species ionize the analyte molecules, which are then introduced into the mass spectrometer. bruker.com DART coupled with a high-resolution time-of-flight (TOF) mass spectrometer provides accurate mass measurements, which can be used to determine the elemental formula of the analyte. acs.org This technique has been successfully used for the direct identification of dyes on textiles. acs.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. unl.pt In tandem mass spectrometry (MS/MS), a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. unl.pt This process provides detailed structural information about the molecule, aiding in its unambiguous identification. researchgate.net The fragmentation pattern is often unique to a specific compound and can be used as a fingerprint for identification. researchgate.net

Electrophoretic Approaches for Dye Separation and Analysis (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. researchgate.net

The key advantages of CE include high separation efficiency, short analysis times, and the requirement of only very small sample volumes. nist.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (CIEF), can be employed for the analysis of dyes. libretexts.org In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. libretexts.org Basic dyes, being positively charged, migrate towards the cathode at a rate determined by their electrophoretic mobility. aun.edu.eg

Method Validation Studies for Accuracy, Precision, Linearity, and Sensitivity

For any analytical method to be considered reliable and fit for its intended purpose, it must undergo a thorough validation process. elementlabsolutions.com Method validation establishes through experimental evidence that the method is suitable for its intended use. The key parameters evaluated during method validation include:

Accuracy: This refers to the closeness of the measured value to the true or accepted value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. europa.euinnovareacademics.in

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. innovareacademics.in

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. elementlabsolutions.com It is typically evaluated by analyzing a series of standards of different concentrations and plotting the response versus the concentration. The linearity is often expressed by the correlation coefficient (R²) of the calibration curve. innovareacademics.in

Sensitivity: The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often described by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. innovareacademics.in

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in

Validation studies for methods used to analyze dyes in various matrices have demonstrated excellent linearity, accuracy, precision, and sensitivity, ensuring the reliability of the analytical results. osti.gov

Applications of C.i. Basic Yellow 51 in Emerging Material Science and Technologies

C.I. Basic Yellow 51 in Optical and Electronic Data Storage Media

The evolution of optical data storage, from CDs to high-density formats like Blu-ray, has driven research into new organic dyes capable of meeting the demands of higher recording densities and stability. researchgate.net C.I. This compound has been identified as a promising component in the development of optical layers for this purpose.

Research has shown that the integration of cationic dyes, such as C.I. This compound, into the optical layers of recording media can significantly enhance performance. google.comgoogle.com These dyes are particularly effective when used in combination with anionic metal-azo complex dyes. google.comgoogle.com This pairing of a cationic dye with an anionic counterion forms a dye compound that possesses the requisite optical characteristics for high-density recording. google.comgoogleapis.com

The effectiveness of C.I. This compound in data recording applications is linked to its molecular structure and resulting properties. The dye compounds formulated with this compound exhibit high absorption in the desired wavelength range (350-500 nm), which is crucial for interacting with blue-violet lasers. google.com They also possess excellent light stability and a high decomposition temperature (250-400°C), which contributes to the long-term stability and integrity of the recorded data, a key factor for archival purposes. googleapis.com

The combination of a cationic Basic Yellow dye with an anionic metal-azo complex dye has been found to surprisingly improve readout stability. google.comgoogle.com This structure-performance relationship is critical for the reliability of WORM-type media, where data must be readable many times without degradation. google.comwipo.int The specific interaction between the cationic and anionic components allows for the fine-tuning of the optical layer's properties to meet the stringent requirements of high-density optical storage systems. googleapis.com

Table 1: Properties of this compound for Optical Data Storage Applications

Property Finding Source
Function Cationic dye component in optical layers for data recording media. google.comgoogle.com
Compatibility Used in conjunction with anionic metal-azo complex dyes. google.comgoogle.com
Application Heat mode, write-once-read-many (WORM) type optical discs. google.comwipo.int
Recording Wavelength Suitable for blue laser recording, preferably around 405 nm. google.comwipo.int
Performance Impact Improves recording characteristics, particularly readout stability. google.comgoogle.com
Key Characteristics High absorption (350-500 nm), excellent light stability, high decomposition temperature (250-400°C). google.comgoogleapis.com

C.I. This compound in Functionalized Textile Materials

In textile science, there is a growing interest in developing "functional fabrics" that offer properties beyond simple aesthetics and comfort. C.I. This compound is being explored for its potential to impart some of these advanced functionalities, such as antimicrobial properties, during the dyeing process itself.

The inherent chemical structure of certain dyes can lend them antimicrobial characteristics. C.I. This compound has been investigated for its ability to create textiles with antimicrobial activity. tsijournals.com Research has evaluated its effectiveness against common pathogens when applied to acrylic fabrics. tsijournals.com

One study specifically investigated the antimicrobial activity of acrylic fabrics dyed with C.I. This compound against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. tsijournals.com The results indicated that while the dye did exhibit some antimicrobial effect, its efficacy was less pronounced compared to other cationic dyes like C.I. Basic Red 18:1. tsijournals.com The study also noted that the level of antimicrobial activity on the dyed acrylic fabrics was dependent on the depth of the dyeing. tsijournals.com This suggests that the concentration of the dye on the fiber plays a crucial role in its functional performance.

Table 2: Research Findings on Antimicrobial Activity of C.I. This compound

Pathogen Substrate Finding Source
Escherichia coli Acrylic Fabric Exhibited some antimicrobial effect, but less than C.I. Basic Red 18:1. tsijournals.com
Staphylococcus aureus Acrylic Fabric Exhibited some antimicrobial effect, but less than C.I. Basic Red 18:1. tsijournals.com
Pseudomonas aeruginosa Acrylic Fabric Exhibited some antimicrobial effect, but less than C.I. Basic Red 18:1. tsijournals.com

C.I. This compound is a cationic (or basic) dye primarily used for dyeing acrylic fibers. dayglo.inmade-in-china.com The dyeing process involves the interaction between the positively charged dye molecule and the negatively charged functional groups within the acrylic fiber. This ionic bonding is a key aspect of the substrate interaction.

The typical dyeing process for applying this compound to acrylic fibers occurs in an acidic dyebath. dayglo.inarizona.edu Acetic acid is commonly added to the bath to help facilitate the uptake of the dye onto the fiber. dayglo.in The process generally involves slowly raising the temperature of the dyebath to around 160°F (approximately 71°C) and maintaining it for about 30 minutes to ensure proper dye penetration and fixation. arizona.edu The pH of the dyebath is generally kept stable between 3 and 6. emperordye.com This controlled process ensures a strong interaction between the dye and the acrylic substrate, resulting in good colorfastness properties. dayglo.in The ability to impart functional properties like antimicrobial activity simultaneously with coloration represents a significant advancement in textile finishing, unifying two processes into a single, more efficient step. tsijournals.com

Theoretical and Computational Chemistry Approaches for C.i. Basic Yellow 51

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of dye molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and geometry, which in turn dictate its chemical and physical behaviors.

For cationic dyes similar to Basic Yellow 51, DFT calculations are used to optimize the molecular geometry and analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter as it relates to the molecule's electronic absorption spectrum and, consequently, its color. youtube.comyoutube.com A smaller gap generally corresponds to absorption at longer wavelengths (a shift towards red), a principle that guides the rational design of new dyes with specific desired colors. nih.gov

Calculations provide key quantum chemical descriptors that predict a dye's reactivity. researchgate.net Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energy levels. For instance, a high electrophilicity index suggests a molecule is a strong electron acceptor, which can influence its interaction with other substances and its susceptibility to chemical attack. researchgate.net While specific DFT studies on C.I. This compound are not extensively published, research on analogous cationic dyes like Basic Yellow 28 and Basic Blue 9 demonstrates the utility of this approach. In one such study, the calculated quantum parameters successfully predicted the competitive adsorption behavior of the two dyes. researchgate.net

Table 1: Example Quantum Chemical Parameters for Cationic Dyes Calculated via DFT Data adapted from a study on Basic Blue 9 (BB9) and Basic Yellow 28 (BY28) to illustrate typical outputs of quantum chemical calculations.

Parameter Symbol Basic Blue 9 Basic Yellow 28 Unit Significance
HOMO Energy EHOMO -8.112 -6.992 eV Electron-donating ability
LUMO Energy ELUMO -1.934 -2.012 eV Electron-accepting ability
Energy Gap &Delta;E 6.178 4.980 eV Reactivity, Color
Hardness &eta; 3.089 2.490 &mdash; Resistance to charge transfer
Softness S 0.323 0.401 &mdash; Ease of charge transfer
Electrophilicity Index &omega; 6.178 2.480 &mdash; Electron-accepting capacity

Molecular Dynamics Simulations of Dye-Material Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a dye like this compound interacts with its environment. This technique is invaluable for studying processes such as dyeing, adsorption on surfaces, and aggregation in solution. researchgate.net

In the context of environmental remediation, MD simulations are frequently used to investigate the adsorption of cationic dyes onto various materials like activated carbon or clays. nih.gov Researchers construct a simulation box containing the dye molecules, water, and a model of the adsorbent surface. By calculating the forces between all atoms, the simulation tracks the trajectory of each particle, revealing how the dye approaches and binds to the surface.

A key output of these simulations is the interaction energy, which quantifies the strength of the bond between the dye and the material. researchgate.net This energy can be broken down into contributions from van der Waals forces and electrostatic interactions, elucidating the primary mechanism of adsorption. For example, simulations of the cationic dyes Methylene (B1212753) Blue and Crystal Violet with a montmorillonite-activated carbon composite showed that Crystal Violet had a stronger affinity for the material, which was consistent with experimental adsorption data. nih.govrsc.org These simulations revealed that the planar structure of the dye molecules allowed them to align parallel to the adsorbent surface, maximizing contact and interaction strength.

Table 2: Example Interaction Energy Calculations from MD Simulations for Cationic Dyes on Adsorbent Surfaces Data from studies on Methylene Blue (MB) and Crystal Violet (CV) are used to exemplify the outputs of MD simulations.

System Adsorbent Interaction Energy (kcal/mol) Binding Energy (kcal/mol) Dominant Interaction Type
Methylene Blue Activated Carbon -152.89 152.89 Electrostatic & van der Waals
Crystal Violet Montmorillonite -253.75 253.75 Electrostatic
Methylene Blue Montmorillonite -205.12 205.12 Electrostatic

Predictive Modeling for Degradation Pathways and Adsorption Phenomena

Predictive modeling combines statistical techniques and computational algorithms to forecast the behavior of a system under various conditions. For this compound, these models can predict its degradation efficiency in treatment processes or its adsorption capacity onto different materials.

One widely used technique is Response Surface Methodology (RSM), an experimental design strategy that models the relationship between several independent variables and one or more response variables. mdpi.com In the context of dye degradation, variables such as pH, initial dye concentration, catalyst dosage, and temperature can be optimized to achieve the maximum removal efficiency. wu.ac.thacs.org RSM generates a mathematical model, often a quadratic equation, that describes the system's behavior, allowing for the prediction of the optimal conditions without the need for exhaustive experimentation. nih.govresearchgate.net For example, an RSM-based model for the degradation of Acid Red 73 identified optimal conditions of pH 3 and an initial dye concentration of 25 mg/L, achieving over 92% removal. acs.org

For adsorption, various isotherm and kinetic models are used to describe and predict the dye uptake process. researchgate.netmocedes.org Isotherm models like the Langmuir and Freundlich models describe the equilibrium state of adsorption, quantifying the maximum adsorption capacity of a material. mdpi.com Kinetic models, such as the pseudo-first-order and pseudo-second-order models, describe the rate at which adsorption occurs. lmu.edu.ng These models are crucial for designing and scaling up adsorption systems for industrial wastewater treatment.

Table 3: Example of Factors Optimized by Response Surface Methodology (RSM) for Dye Treatment This table illustrates typical variables and their effects in an RSM study for dye degradation or decolorization.

Factor Range Studied Optimal Value (Example) Effect on Response
pH 2 - 10 6.0 Significant; affects both dye and surface charge
Temperature (&deg;C) 20 - 50 40 Affects reaction rates and adsorption thermodynamics
Initial Dye Conc. (mg/L) 50 - 400 200 Significant; higher concentrations can saturate active sites
Agitation (rpm) 100 - 200 150 Influences mass transfer of dye to the active surface

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are predictive models that correlate the chemical structure of a molecule with its physical, chemical, or biological activity. researchgate.net The fundamental principle is that the structure of a chemical dictates its properties, and similar structures often exhibit similar activities. nih.gov

In a QSAR study, the "activity" (e.g., adsorption efficiency, degradation rate, or toxicity) is modeled as a mathematical function of molecular "descriptors." frontiersin.org These descriptors are numerical representations of the molecule's properties and can be derived from its structure. They include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) calculated using methods described in section 6.1. frontiersin.org

For azo dyes, QSAR models have been developed to predict properties like photostability and mutagenicity. nih.govoup.com For instance, a QSAR study on the photodegradation of 22 azo dyes found that descriptors like molecular softness and partial atomic charges were crucial for predicting their stability under UV irradiation. nih.gov Another study on the mutagenicity of azo dyes established relationships showing that modifications like sulfonation tended to decrease mutagenic activity. oup.comoup.com These models are powerful tools for screening new dye molecules for potential environmental impact and for designing safer, more stable compounds from first principles. nih.govresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Models for Dyes This table provides examples of descriptors and the activities they can be used to predict.

Descriptor Class Example Descriptors Predicted Activity/Property
Constitutional Molecular Weight (MW), Atom Count Adsorption, Coagulation Efficiency
Topological Wiener Index, Randić Index Biodegradability, Toxicity
Geometric Surface Area (SAA), Molecular Volume Adsorption Bridging, Reactivity
Quantum Chemical EHOMO, ELUMO, Dipole Moment, Softness (s) Photodegradation Rate, Color, Mutagenicity

Conclusion and Future Research Trajectories for C.i. Basic Yellow 51

Synthesis of Current Knowledge and Identification of Research Gaps

Current scientific and technical literature provides a foundational understanding of C.I. Basic Yellow 51, primarily centered on its chemical identity and synthesis. The compound is identified by the CAS Number 83949-75-1 and the molecular formula C₂₀H₂₅N₃O₄S. basicdye.comguidechem.com The conventional manufacturing method involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with aniline (B41778), followed by a quaternization step using Dimethyl sulfate (B86663) to form the final cationic dye. basicdye.comworlddyevariety.comchemicalbook.com This process yields a water-soluble dye with good lightfastness, suitable for coloring substrates that are negatively charged, such as acrylic fibers. cymitquimica.comchemicalbook.com

Despite this basic knowledge, significant research gaps persist. While general statements about the potential environmental concerns of synthetic dyes are common, detailed ecotoxicological and human toxicological profiles specific to C.I. This compound are not extensively documented in publicly accessible research. cymitquimica.comacs.org Furthermore, there is a scarcity of published studies on its environmental fate, including its biodegradability, persistence in aquatic and terrestrial systems, and the identity of its degradation byproducts. The mechanisms of its interaction with biological systems at a molecular level remain largely unexplored. nih.gov While analytical methods for dye identification exist, advanced and specific protocols for detecting and quantifying C.I. This compound in complex environmental matrices are not well-established. mdpi.com

Table 1: Summary of Known Properties and Research Gaps for C.I. This compound

Feature Current Knowledge Identified Research Gaps
Chemical Identity C.I. 480538; CAS 83949-75-1; Azomethine Class basicdye.comworlddyevariety.com Detailed structural analysis and tautomeric forms under various conditions.
Synthesis Condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and aniline, followed by quaternization with Dimethyl sulfate. basicdye.comworlddyevariety.comchemicalbook.com Optimization for yield and purity; kinetic and mechanistic studies.
Applications Primarily used in the textile industry for dyeing. guidechem.comenvironmentclearance.nic.in Mentioned in microscopy as a potential application. guidechem.com Exploration of novel applications in fields like advanced materials or as a biological stain. ntu.ac.uk
Properties Colourful green-light yellow; Good lightfastness; High water solubility. basicdye.comcymitquimica.comchemicalbook.com Comprehensive photostability studies; detailed solubility in various solvents.
Environmental Fate General concerns about persistence and toxicity, typical for synthetic dyes. cymitquimica.com Specific data on biodegradability, bioaccumulation potential, and degradation pathways.
Toxicology Handled with care, using personal protective equipment as per safety data sheets. cymitquimica.comcncolorchem.com Detailed in-vivo and in-vitro toxicological studies; endocrine disruption potential.

| Analytical Methods | General dye analysis techniques are applicable. mdpi.com | Development of sensitive and selective methods for environmental monitoring. |

Proposing Novel Research Avenues and Interdisciplinary Approaches

Addressing the identified knowledge gaps requires novel research avenues, many of which would benefit from interdisciplinary collaboration. ucla.edu

Novel Research Avenues:

Advanced Toxicological Assessment: Moving beyond basic safety data, future research should focus on comprehensive toxicological evaluations. This includes investigating cytotoxicity, genotoxicity, and potential endocrine-disrupting effects to provide a clear risk profile. acs.orgnih.gov

Biodegradation and Bioremediation Studies: Research is needed to determine if C.I. This compound is susceptible to microbial degradation. nih.gov Studies could identify specific microorganisms or enzymatic systems capable of breaking down the dye, paving the way for bioremediation strategies for treating contaminated wastewater.

Photocatalytic Degradation: Investigating the efficacy of Advanced Oxidation Processes (AOPs), such as photocatalysis using semiconductor materials, for the complete mineralization of the dye would be a significant contribution to environmental management. researchgate.net

Computational Modeling: Employing computational chemistry and quantitative structure-activity relationship (QSAR) models could help predict the toxicity and environmental behavior of C.I. This compound and its potential degradation products, guiding experimental efforts.

Interdisciplinary Approaches:

Chemistry and Environmental Engineering: A collaborative approach is essential for developing and optimizing sustainable dyeing processes and effective wastewater treatment technologies. mdpi.com This could involve chemical engineers designing more efficient reactors for dye synthesis or degradation, informed by mechanistic insights from chemists. nih.gov

Toxicology and Materials Science: By combining expertise, researchers could develop safer dye formulations, potentially by encapsulating the dye in non-toxic matrices to reduce exposure and environmental release.

Biology and Computer Science: Integrating biological data from toxicity and degradation studies with computational tools can create predictive models for environmental impact assessments. researchgate.netdattaconsultinggroup.com This synergy can accelerate the design of greener and safer alternatives. researchgate.net

Agronomy and Environmental Science: Investigating the impact of dye-contaminated wastewater on soil health and crop productivity is crucial, especially in regions where textile effluent may be used for irrigation. gnest.org

Challenges and Prospects in Sustainable Synthesis and Environmental Management of C.I. This compound

The path towards sustainability for C.I. This compound is marked by both significant challenges and promising prospects.

Challenges:

Green Synthesis: The current synthesis relies on petrochemical feedstocks and potentially hazardous reagents like dimethyl sulfate. basicdye.comchemicalbook.com A primary challenge is the development of a commercially viable synthesis route that utilizes renewable starting materials and adheres to the principles of green chemistry. rsc.org

Wastewater Treatment: The high water solubility of C.I. This compound makes it prone to entering aquatic ecosystems through industrial effluent. cymitquimica.comgnest.org Its stability and potential resistance to conventional wastewater treatment methods pose a significant environmental management challenge. nih.gov

Prospects:

Biocatalysis and Biosynthesis: A major prospect lies in exploring biotechnological routes for synthesis. rsc.org This could involve using engineered microorganisms to produce the dye precursors or the final molecule, potentially reducing reliance on harsh chemicals and fossil fuels.

Advanced Remediation Technologies: The development of effective and scalable technologies like membrane filtration, advanced oxidation, and microbial fuel cells offers hope for the efficient removal and degradation of the dye from industrial wastewater. nih.govresearchgate.net

Circular Economy Models: Implementing circular economy principles within the textile industry holds promise. gnest.orgmdpi.com This could include developing methods to recover and reuse the dye from wastewater or finding applications for the sludge generated during treatment, turning a waste stream into a resource.

Waterless Dyeing Technologies: Innovations such as supercritical carbon dioxide dyeing present a transformative prospect for drastically reducing water consumption and pollution in the textile industry, thereby minimizing the environmental impact of using dyes like C.I. This compound. nih.gov

Q & A

Q. What are the key experimental parameters to optimize the synthesis of Basic Yellow 51 for reproducible yields?

Methodological Answer: To optimize synthesis, employ a Design of Experiments (DOE) approach, varying parameters like reaction temperature, pH, molar ratios of precursors, and reaction time. Use fractional factorial designs to identify critical factors and central composite designs for response surface modeling. Validate reproducibility by repeating trials under optimal conditions and reporting mean yields with standard deviations . Characterize intermediates and final products using HPLC or NMR to confirm structural integrity .

Q. How can researchers resolve contradictions in spectral data (e.g., UV-Vis, FTIR) for this compound under varying solvent conditions?

Methodological Answer: Contradictions in spectral data often arise from solvent polarity effects or aggregation. Perform solvent-dependent studies using solvents of varying polarity (e.g., water, DMSO, ethanol). Use multivariate analysis (e.g., PCA) to identify solvent-specific spectral shifts. Cross-validate with computational simulations (e.g., DFT for UV-Vis spectra) to correlate experimental and theoretical data .

Q. What protocols ensure the stability of this compound in aqueous solutions for long-term photophysical studies?

Methodological Answer: Conduct accelerated stability testing under controlled light, temperature, and pH conditions. Monitor degradation via UV-Vis spectroscopy at regular intervals. Apply Arrhenius kinetics to extrapolate shelf life. Use inert atmospheres (e.g., nitrogen) to minimize oxidative degradation and validate results with LC-MS to identify degradation byproducts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the photodegradation mechanism of this compound under UV irradiation?

Methodological Answer: Use a combination of time-resolved spectroscopy (e.g., transient absorption spectroscopy) and radical scavenger assays (e.g., tert-butanol for hydroxyl radicals) to identify reactive intermediates. Quantify reaction pathways via kinetic isotope effects (e.g., D₂O vs. H₂O) and correlate with DFT calculations to map potential energy surfaces .

Q. What statistical methods are appropriate for resolving contradictory toxicity data in ecotoxicological studies of this compound?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies, accounting for variability in test organisms, exposure durations, and endpoints. Use mixed-effects models to differentiate between study-specific biases and true toxicological effects. Validate with sensitivity analyses and report confidence intervals to quantify uncertainty .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules (e.g., DNA, proteins)?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to screen binding affinities against target macromolecules. Validate predictions with experimental techniques like SPR (surface plasmon resonance) or fluorescence quenching assays. Use MD simulations (e.g., GROMACS) to analyze dynamic interactions over time and calculate binding free energies via MM-PBSA .

Q. What strategies mitigate batch-to-batch variability in spectroscopic properties of this compound during large-scale synthesis?

Methodological Answer: Implement Quality by Design (QbD) principles, defining a design space for critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Apply multivariate statistical process control (MSPC) to detect deviations and adjust parameters dynamically .

Data Handling & Reporting

Q. How should researchers present large datasets (e.g., kinetic, spectral) for this compound in publications to ensure reproducibility?

Q. What criteria determine the validity of computational models (e.g., DFT, MD) for this compound in peer-reviewed studies?

Methodological Answer: Models must align with experimental data (e.g., bond lengths from XRD, spectral peaks). Report convergence criteria (e.g., energy thresholds in MD), basis sets (e.g., B3LYP/6-31G* for DFT), and validation metrics (e.g., RMSD for docking poses). Compare results with benchmark studies to assess predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.